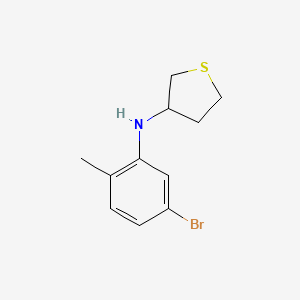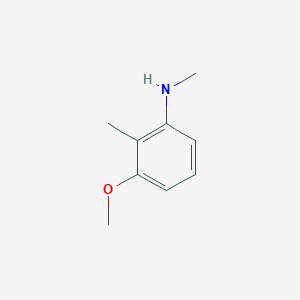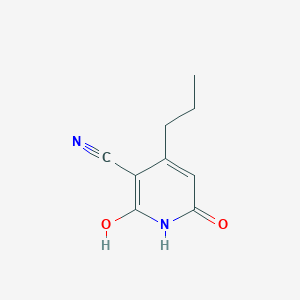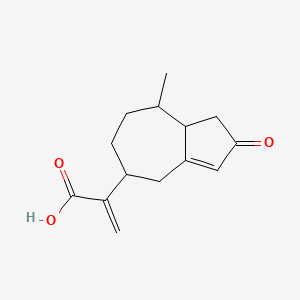
N-(4-fluoropyridin-2-yl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluoropyridin-2-yl)pivalamide is a chemical compound with the empirical formula C₁₁H₁₂FIN₂O₂ and a molecular weight of 350.13 g/mol . It features a pivalamide group attached to a pyridine ring, with a fluorine atom at the 4-position of the pyridine ring. The pivalamide moiety provides steric hindrance, affecting the compound’s reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes::
Direct Synthesis: One common method involves the direct reaction of 4-fluoropyridine with pivaloyl chloride (pivalamide precursor) in the presence of a base like triethylamine. The resulting N-(4-fluoropyridin-2-yl)pivalamide forms as a solid product.
Amide Formation: Alternatively, 4-fluoropyridine can react with pivalic acid to form the corresponding pivalamide, which then undergoes amide formation with ammonia or an amine to yield the target compound.
Industrial Production:: Industrial-scale production typically employs the direct synthesis method due to its efficiency and simplicity.
Analyse Chemischer Reaktionen
Reactivity::
Substitution Reactions: N-(4-fluoropyridin-2-yl)pivalamide can undergo nucleophilic substitution reactions at the fluorine position.
Reduction: Reduction of the carbonyl group in the pivalamide moiety can yield the corresponding alcohol.
Oxidation: Oxidation of the amide nitrogen can lead to the corresponding nitrile.
Base: Triethylamine or other tertiary amines for amide formation.
Acid Chloride: Pivaloyl chloride for direct synthesis.
Reducing Agents: Sodium borohydride (NaBH₄) for reduction reactions.
Major Products:: The major products depend on the specific reaction conditions. For example:
- Direct synthesis yields this compound.
- Reduction produces the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Pesticide Development: The fluorine substitution may enhance pesticidal properties.
Materials Science: It could serve as a building block for functional materials.
Wirkmechanismus
The exact mechanism of action remains an area of ongoing research. its steric hindrance and fluorine substitution likely influence interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide: shares some similarities but differs in the cyano group instead of the formyl group.
N-(2-(4-ethyl-3-fluoropyridin-2-yl)phenyl)pivalamide: features an aromatic ring substitution.
Eigenschaften
Molekularformel |
C10H13FN2O |
|---|---|
Molekulargewicht |
196.22 g/mol |
IUPAC-Name |
N-(4-fluoropyridin-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C10H13FN2O/c1-10(2,3)9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14) |
InChI-Schlüssel |
YWVZCHPNEHDOFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)NC1=NC=CC(=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2-[(2-hydroxy-1-phenylethyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12095368.png)
![10-[3-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12095381.png)


![(8aR)-7,7-difluoro-octahydropyrrolo[1,2-a]piperazine](/img/structure/B12095388.png)


![Ethanone, 1-[4-(methylthio)-1-naphthalenyl]-](/img/structure/B12095407.png)



![4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12095427.png)


